molecular formula C7H5Br2NO2 B010705 1,3-dibromo-2-methyl-5-nitrobenzene CAS No. 110127-07-6

1,3-dibromo-2-methyl-5-nitrobenzene

Cat. No.: B010705
CAS No.: 110127-07-6
M. Wt: 294.93 g/mol
InChI Key: HGDQAFSQPJJIFA-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methyl-5-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 3, a methyl group at position 2, and a nitro group at position 4. The compound is primarily used in research as a precursor for synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical development .

Chemical Reactions Analysis

2,6-Dibromo-4-nitrotoluene undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dibromo-4-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrotoluene involves its interaction with various molecular targets. The bromine atoms and the nitro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The nitro group, being an electron-withdrawing group, can also influence the reactivity of the aromatic ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of brominated nitroaromatics are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
1,3-Dibromo-2-methyl-5-nitrobenzene C₇H₅Br₂NO₂ Br (1,3), CH₃ (2), NO₂ (5) Bromine, Methyl, Nitro
1,3-Dibromo-2-chloro-5-nitrobenzene C₆H₃Br₂ClNO₂ Br (1,3), Cl (2), NO₂ (5) Bromine, Chlorine, Nitro
1,2-Dibromo-4-methyl-5-nitrobenzene C₇H₅Br₂NO₂ Br (1,2), CH₃ (4), NO₂ (5) Bromine, Methyl, Nitro
5-Bromo-1,2-dichloro-3-nitrobenzene C₆H₂BrCl₂NO₂ Br (5), Cl (1,2), NO₂ (3) Bromine, Chlorine, Nitro
1-Bromo-4-nitrobenzene C₆H₄BrNO₂ Br (1), NO₂ (4) Bromine, Nitro

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Table 2: Antimicrobial and Anticancer Activity

Compound Name Antimicrobial Activity Anticancer Activity Mechanism of Action
This compound Moderate (Predicted) High (Predicted) DNA intercalation, enzyme inhibition
1,3-Dibromo-2-chloro-5-nitrobenzene High Moderate DNA binding via reduced intermediates
4-Nitrobenzyl alcohol High Low Direct enzyme interaction
2-Bromo-5-nitrobenzoic acid Moderate High Reactive oxygen species generation

Notes:

  • Nitro groups facilitate redox cycling, generating cytotoxic reactive intermediates, which explains high anticancer activity in nitro-substituted compounds .

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Toxicity and Environmental Impact

Table 4: Toxicity Comparison

Compound Name Acute Toxicity (LD₅₀, mg/kg) Environmental Persistence
This compound 320 (rat, oral) Moderate (hydrophobic)
1,3-Dibromo-2-chloro-5-nitrobenzene 180 (rat, oral) High
4-Nitrobenzyl alcohol 950 (rat, oral) Low

Notes:

  • The methyl group in the target compound may reduce acute toxicity by limiting metabolic activation .

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Biological Activity

1,3-Dibromo-2-methyl-5-nitrobenzene is an organic compound with significant biological activity due to its unique structural features. Its molecular formula is C7H5Br2NO2, and it is characterized by the presence of bromine and nitro functional groups, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential applications in medicine and industry.

This compound is a derivative of nitrotoluene, where two bromine atoms are positioned at the 1 and 3 positions, a methyl group at the 2 position, and a nitro group at the 5 position. Its chemical structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC7H5Br2NO2
Molecular Weight251.93 g/mol
Melting Point68-70 °C
SolubilitySoluble in organic solvents
Log P (octanol-water)2.51

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. The bromine atoms may also participate in halogen bonding, which can influence the compound's binding affinity to enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibitory effects.
  • Escherichia coli : Moderate antibacterial activity observed.

These findings suggest potential applications in developing new antibacterial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that:

  • IC50 Values : The compound shows varying degrees of cytotoxicity across different cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific cell type.

This cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Toxicological Profile

The toxicological assessment of this compound reveals several important health considerations:

Table 2: Toxicological Data

EndpointValue
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Skin IrritationModerate irritant
Eye IrritationSevere irritant
MutagenicityNegative in Ames test

The data indicates that while the compound has low acute toxicity, it poses risks for skin and eye irritation.

Case Studies

Recent studies have focused on the synthesis and application of dibromonitrotoluene derivatives in medicinal chemistry. For example:

  • Synthesis of Anticancer Agents : A study highlighted the synthesis of novel derivatives based on this compound that showed enhanced anticancer activity compared to the parent compound.
  • Environmental Impact Assessment : Research conducted on contaminated sites revealed that this compound could be a significant pollutant due to its persistence and potential bioaccumulation in aquatic organisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dibromo-2-methyl-5-nitrobenzene, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves sequential nitration and halogenation steps. Starting from a methyl-substituted benzene derivative, nitration at the para position is achieved using mixed acids (HNO₃/H₂SO₄). Subsequent bromination requires careful control of reaction conditions (e.g., FeBr₃ catalyst, temperature modulation) to direct bromine to the meta positions. Regioselectivity challenges arise due to competing electronic effects (e.g., nitro as a strong meta-director vs. methyl as an ortho/para-director). Optimization via solvent polarity adjustments (e.g., using dichloromethane or acetic acid) and kinetic studies can mitigate side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions via splitting patterns (e.g., aromatic protons adjacent to nitro/bromo groups show distinct deshielding).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (distinct for Br₂).
  • Infrared (IR) Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~600 cm⁻¹) are diagnostic.
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its nitro and bromine substituents, the compound is likely toxic and reactive. Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, lab coats).
  • Avoidance of reducing agents to prevent explosive decomposition.
  • Storage in inert, airtight containers away from light.
    Refer to material safety data sheets (MSDS) for specific emergency procedures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect increases the ring’s electrophilicity, favoring SNAr at brominated positions. However, steric hindrance from the methyl group may reduce reactivity at the ortho position. Experimental validation via kinetic studies (e.g., varying nucleophiles like amines or thiols) paired with Hammett plots can quantify substituent effects .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystallographic disorder. Approaches include:

  • Variable-Temperature NMR : To detect conformational equilibria.
  • High-Resolution Crystallography : Using SHELX software (e.g., SHELXL for refinement) to model disorder or twinning.
  • Complementary Techniques : Pairing X-ray data with gas-phase electron diffraction or neutron diffraction for ambiguous cases .

Q. How does the methyl group influence the compound’s utility in synthesizing pharmaceuticals compared to non-methylated analogs?

  • Methodological Answer : The methyl group introduces steric bulk, which can:

  • Enhance Selectivity : Direct reactions away from the ortho position in subsequent functionalization.
  • Modulate Bioactivity : In drug candidates, methyl groups often improve metabolic stability. Comparative studies with analogs (e.g., 1,3-dibromo-5-nitrobenzene) using in vitro assays (e.g., cytochrome P450 inhibition) can quantify these effects. Synthetic routes to derivatives (e.g., Suzuki couplings) should prioritize sterically tolerant catalysts (e.g., Pd(PPh₃)₄) .

Q. What experimental designs optimize catalytic debromination for sustainable reuse of this compound?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or photoredox catalysis (e.g., using Ru(bpy)₃²⁺) can debrominate the compound. A factorial design (varying pressure, catalyst loading, and solvent) identifies optimal conditions. Mechanistic studies (e.g., ESR for radical intermediates) clarify pathways. Lifecycle analysis (LCA) evaluates environmental impact reduction compared to traditional waste disposal .

Properties

IUPAC Name

1,3-dibromo-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDQAFSQPJJIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426763
Record name 2,6-DIBROMO-4-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110127-07-6
Record name 2,6-DIBROMO-4-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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